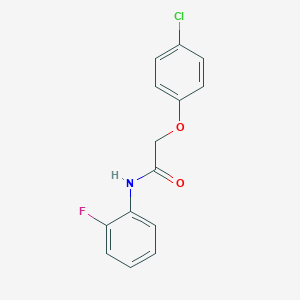
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as "CF3" and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism Of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in inflammation and pain.
Biochemical And Physiological Effects
Studies have shown that 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide exhibits anti-inflammatory and analgesic effects in animal models. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide in lab experiments is its ability to exhibit anti-inflammatory and analgesic effects in animal models. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Future Directions
For the study of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide include further investigation of its mechanism of action, as well as its potential applications in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide involves the reaction of 2-fluoroaniline with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction leads to the formation of an intermediate compound, which is then treated with acetic anhydride to yield the final product.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
properties
CAS RN |
327025-66-1 |
|---|---|
Product Name |
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide |
Molecular Formula |
C14H11ClFNO2 |
Molecular Weight |
279.69 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H11ClFNO2/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
InChI Key |
KYFYLSGGDIPTTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



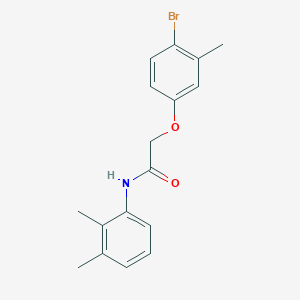
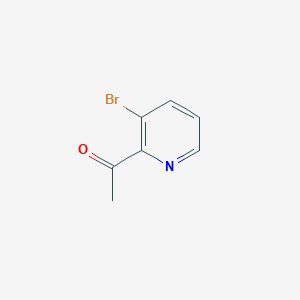
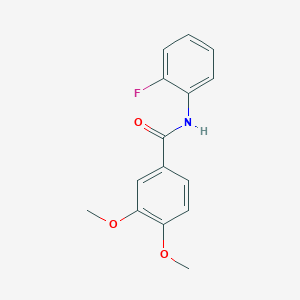


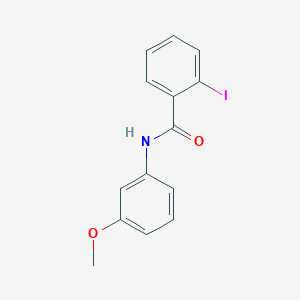
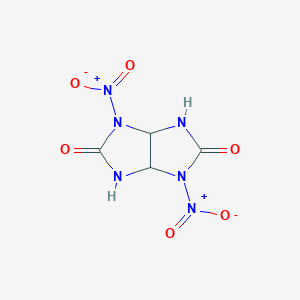
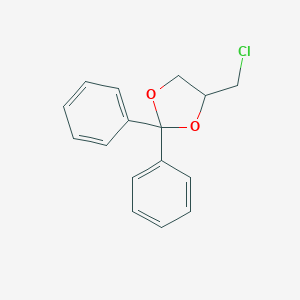
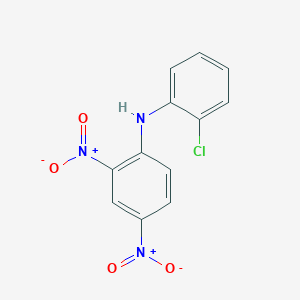
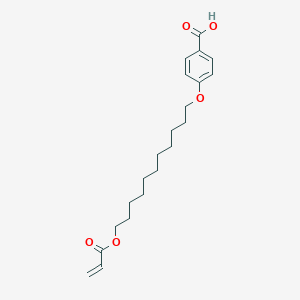

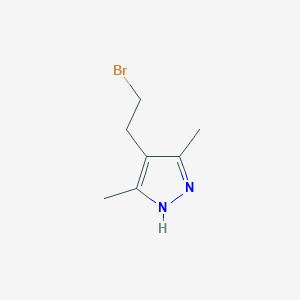
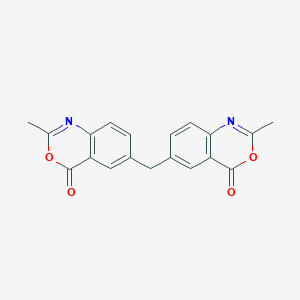
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)